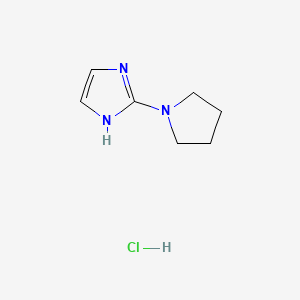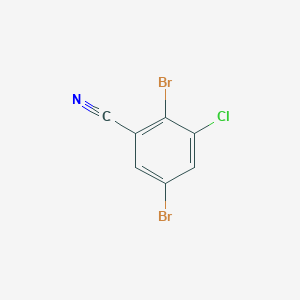
3-Chloro-2,5-dibromobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2,5-dibromobenzonitrile is an organic compound with the molecular formula C7H2Br2ClN It is a derivative of benzonitrile, where the benzene ring is substituted with chlorine and bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Chloro-2,5-dibromobenzonitrile typically involves the halogenation of benzonitrile derivatives. One common method is the bromination of 3-chlorobenzonitrile using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and stringent quality control measures ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,5-dibromobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other functional groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
3-Chloro-2,5-dibromobenzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 3-Chloro-2,5-dibromobenzonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2,5-dihydroxybenzyl alcohol: A benzene derivative with hydroxyl groups instead of bromine atoms.
3,5-Dichlorobenzonitrile: A similar compound with chlorine atoms instead of bromine.
2-Amino-3,5-dibromobenzonitrile: A derivative with an amino group instead of chlorine.
Uniqueness
3-Chloro-2,5-dibromobenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C7H2Br2ClN |
|---|---|
Molecular Weight |
295.36 g/mol |
IUPAC Name |
2,5-dibromo-3-chlorobenzonitrile |
InChI |
InChI=1S/C7H2Br2ClN/c8-5-1-4(3-11)7(9)6(10)2-5/h1-2H |
InChI Key |
XCRQAJPVMUVALD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Br)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


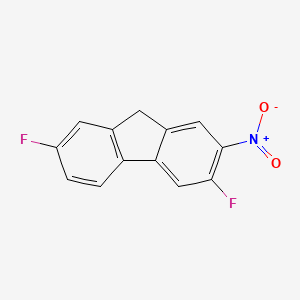
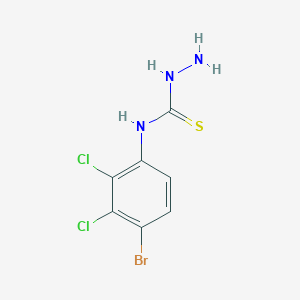

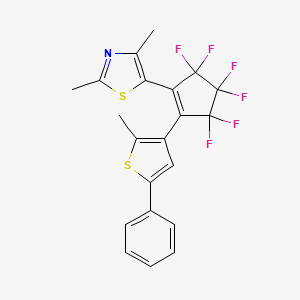
![Acetamide, N-[2-[3,5-bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-2,2,2-trifluoro-N-(1-methylethyl)-](/img/structure/B12849855.png)
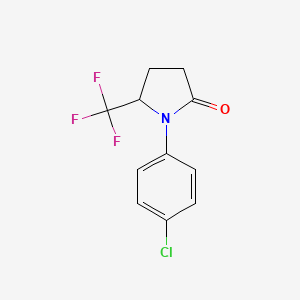

![2-(Bicyclo[2.2.1]heptan-2-yl)-N-(3-chloro-4-(difluoromethoxy)phenyl)acetamide](/img/structure/B12849873.png)

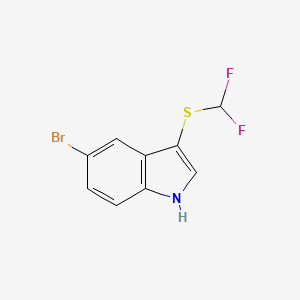
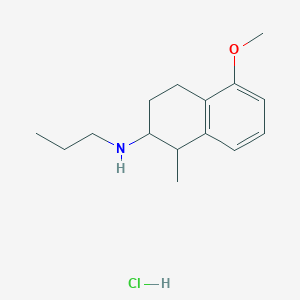
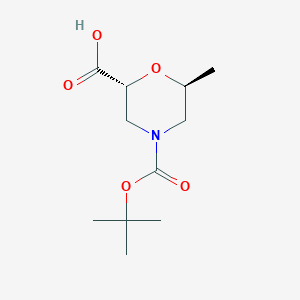
![4-(Benzyloxy)-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12849901.png)
